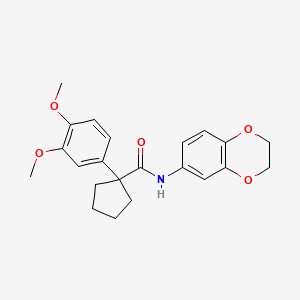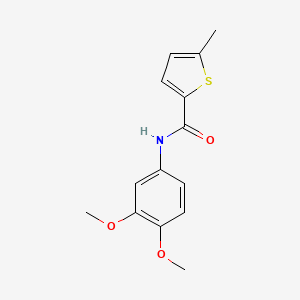![molecular formula C22H18N4O6S B4776875 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4776875.png)
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide
Descripción general
Descripción
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide, also known as NSC-743380, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide exerts its anticancer activity by targeting tubulin, a protein involved in cell division. It binds to the colchicine-binding site on tubulin, inhibiting microtubule formation and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells. N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has also been found to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases.
Biochemical and Physiological Effects:
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin. In addition, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been shown to inhibit the growth of multidrug-resistant cancer cells, suggesting its potential as a treatment for drug-resistant cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has several advantages for lab experiments, including its high purity and low toxicity. However, its synthesis method is complex and requires several steps, which may limit its availability for research. Additionally, further studies are needed to determine its pharmacokinetics and optimal dosage for therapeutic use.
Direcciones Futuras
There are several future directions for N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide research. One potential avenue is to investigate its efficacy in combination with other anticancer agents for synergistic effects. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with microtubule dysfunction. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetics for clinical use.
In conclusion, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide is a novel compound with promising anticancer activity. Its mechanism of action involves targeting tubulin and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. While its synthesis method is complex, it exhibits low toxicity and has potential as a treatment for drug-resistant cancers. Further research is needed to explore its potential in combination with other anticancer agents and for the treatment of other diseases associated with microtubule dysfunction.
Aplicaciones Científicas De Investigación
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been found to exhibit promising anticancer activity in various in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. These findings suggest that N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide has potential as a novel anticancer agent.
Propiedades
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c23-33(31,32)19-12-8-17(9-13-19)24-22(28)20(25-21(27)16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)26(29)30/h1-14H,(H,24,28)(H,25,27)(H2,23,31,32)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKXXKRVXABBY-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4776807.png)
![N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4776819.png)

![ethyl (2-{[(2,6-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776831.png)
![8-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4776836.png)
![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)

![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)
![3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)-4-methoxybenzaldehyde](/img/structure/B4776884.png)

![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)